P7C3-A20 is a potent neuroprotective compound that has garnered significant attention in the field of medicinal chemistry and neuroscience due to its ability to promote neuronal survival and enhance neurogenesis. This compound is classified within the category of small-molecule neuroprotective agents, specifically targeting pathways involved in neuronal cell death and regeneration. Its discovery and subsequent development have been pivotal in exploring therapeutic strategies for neurodegenerative diseases and conditions characterized by neuronal damage.
The synthesis of P7C3-A20 has been optimized to ensure scalability and efficiency, allowing for the production of substantial quantities necessary for biological testing. The process involves several key steps:
The scalable synthesis has been reported to yield hundred-gram batches of P7C3-A20, facilitating extensive biological profiling and mechanistic studies .
P7C3-A20 is characterized by a complex molecular structure that features a carbazole core substituted with various functional groups. The key structural elements include:
The molecular formula for P7C3-A20 is C18H19F1N2O1, with a molecular weight of approximately 300.35 g/mol .
The chemical reactivity of P7C3-A20 has been explored through various assays that assess its interaction with biological targets:
These reactions illustrate the compound's potential mechanisms for enhancing neuronal survival under stress conditions.
P7C3-A20 exerts its neuroprotective effects primarily through the activation of nicotinamide phosphoribosyltransferase, leading to increased levels of nicotinamide adenine dinucleotide (NAD). This process involves:
Research indicates that P7C3-A20 can also modulate other signaling pathways involved in neuronal health, further supporting its role as a neuroprotective agent.
P7C3-A20 exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's suitability for therapeutic applications.
P7C3-A20 has shown promise in various scientific applications:
The P7C3 series originated from an innovative target-agnostic phenotypic screening approach designed to identify neuroprotective compounds. Researchers screened 1,000 drug-like molecules in live mice, monitoring their ability to enhance hippocampal neurogenesis via bromodeoxyuridine (BrdU) labeling of newborn neurons. From "Pool 7, Compound 3" (P7C3), the lead aminopropyl carbazole demonstrated significant proneurogenic and neuroprotective effects by blocking apoptosis of neural precursor cells—not by stimulating proliferation [1] [8]. This unbiased in vivo strategy circumvented limitations of target-focused drug discovery, which had historically failed in neurodegenerative diseases [1].
P7C3-A20 emerged from extensive medicinal chemistry optimization to improve potency and drug-like properties. Key modifications included fluorination of the propanamine linker and introduction of a 3-methoxyaniline group, resulting in a 10-fold increase in neuroprotective efficacy over the parent molecule [6] [9]. Unlike first-generation P7C3, P7C3-A20 displayed enhanced metabolic stability and a superior toxicity profile, enabling robust in vivo efficacy across models of Parkinson’s disease, traumatic brain injury (TBI), and amyotrophic lateral sclerosis (ALS) at lower doses [7] [9].
Table 1: Evolution of P7C3 Compounds
Compound | Key Improvements | Neuroprotective Efficacy |
---|---|---|
P7C3 | Parent molecule; discovered via in vivo screen | Enhanced hippocampal neurogenesis in mice [1] |
(−)-P7C3-S243 | Chiral optimization; improved polarity | Active in MPTP Parkinson’s model [8] |
P7C3-A20 | Fluorination; methoxyaniline substitution | 10× potency; repaired chronic TBI damage [3] [6] |
P7C3-A20 (C₂₂H₁₉Br₂FN₂O; MW 506.21 g/mol) is a dibrominated carbazole derivative featuring three critical domains:
Table 2: Physicochemical Profile of P7C3-A20
Property | Value | Significance |
---|---|---|
Molecular Weight | 506.21 g/mol | Optimal for CNS penetration |
Solubility (DMSO) | 100 mg/mL | Facilitates in vitro dosing |
cLogP | ~3.25 | Balances lipophilicity and solubility |
Hydrogen Bond Acceptors | 4 (N₂O, F) | Enhances target engagement |
Melting Point | Not reported | Stable at −20°C for years [10] |
P7C3-A20 exhibits exceptional brain penetrance, a cornerstone of its therapeutic utility. Studies confirm rapid distribution into neural tissue following systemic administration, with brain-to-plasma ratios exceeding 1.0 [3] [9]. This permeability enables engagement with intracellular targets like nicotinamide phosphoribosyltransferase (NAMPT) in the hippocampus and cortex [8].
Crucially, P7C3-A20 actively repairs BBB integrity in pathological states. In chronic traumatic brain injury (TBI) models, 30 days of P7C3-A20 treatment initiated one year post-injury:
These effects correlate with arrested neurodegeneration and cognitive recovery persisting ≥4 months post-treatment [3]. The compound also protects BBB endothelial cells in vitro from hydrogen peroxide-induced death, confirming direct effects on vascular integrity [3]. Pharmacokinetic studies in rodents indicate oral bioavailability and linear exposure, though detailed half-life data remain proprietary [1] [8].
Table 3: Mechanisms of BBB Repair by P7C3-A20
Mechanism | Experimental Evidence | Functional Outcome |
---|---|---|
Tight junction restoration | ↑ Claudin-5, ZO-1 expression (immunohistochemistry) | Reduced plasma protein extravasation [3] |
Pericyte recruitment | 80% increase in capillary coverage (electron microscopy) | Stabilized microvasculature [3] |
Endothelial protection | Survival of human brain microvascular cells under oxidative stress | Attenuated neuroinflammation [3] |
All compound names cited: P7C3, (−)-P7C3-S243, P7C3-A20
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7